molecular formula C12H12N6O2 B2925215 (E)-N'-methoxy-N-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide CAS No. 303146-01-2

(E)-N'-methoxy-N-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide

Cat. No.: B2925215
CAS No.: 303146-01-2
M. Wt: 272.268
InChI Key: VJWFUQPLGOMLTG-UHFFFAOYSA-N
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Description

(E)-N'-methoxy-N-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide is a high-purity chemical reagent designed for research applications. This compound is built around the versatile 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug design . The TP core is isoelectronic with the purine ring system, allowing it to function as a potential bio-isostere in the development of novel enzyme inhibitors, such as for kinases like CDK2 and phosphatidylinositol 3-kinases (PI3K) . Furthermore, the presence of multiple nitrogen atoms in the TP structure grants it metal-chelating properties, which can be exploited in the design of therapeutic agents for areas like cancer chemotherapy and the treatment of parasitic diseases . The specific furan-2-yl substitution pattern in this compound is a key structural feature for investigation, as similar motifs are present in other biologically active molecules. This product is intended for research purposes only, specifically for use in hit identification, lead optimization, and structure-activity relationship (SAR) studies in early-stage drug discovery. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-methoxy-N'-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O2/c1-8-3-4-10(20-8)9-5-6-13-12-16-11(17-18(9)12)14-7-15-19-2/h3-7H,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWFUQPLGOMLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CC=NC3=NC(=NN23)N=CNOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C2=CC=NC3=NC(=NN23)/N=C/NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors. These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.

Biochemical Pathways

Given the potential targets mentioned above, it can be inferred that the compound may influence pathways related to immune response, oxygen sensing, and signal transduction. The downstream effects of these pathway alterations would depend on the specific cellular context.

Result of Action

Given the potential targets and pathways mentioned above, the compound could potentially influence immune response, oxygen sensing, and signal transduction. The exact effects would depend on the specific cellular context and the compound’s interaction with its targets.

Biological Activity

(E)-N'-methoxy-N-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

  • Core Structure : The compound features a triazole and pyrimidine ring system.
  • Functional Groups : It contains a methoxy group and a 5-methylfuran moiety that may influence its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with similar scaffolds have shown broad-spectrum activity against various bacterial strains.

CompoundMIC (µg/mL)Activity Type
Compound 99.80DNA gyrase B inhibition
Compound 11d20Antimicrobial

These compounds demonstrated significant inhibition of bacterial growth and were effective against resistant strains, suggesting that this compound may exhibit similar properties.

Cytotoxicity Studies

Cytotoxicity assays using various cell lines have been conducted to evaluate the safety profile of this compound. A study examining related triazole derivatives reported IC50 values indicating low cytotoxicity compared to standard chemotherapeutics.

CompoundIC50 (µM)Cell Line Tested
Compound 12303.5 ± 0.423T3 Mouse Fibroblast
Compound 1314.3 ± 0.933T3 Mouse Fibroblast

These findings suggest that the compound may be a viable candidate for further development due to its favorable cytotoxicity profile.

The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the presence of the triazole ring may contribute to enzyme inhibition and interaction with nucleic acids.

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Inhibition of Thymidine Phosphorylase : A study on dihydropyrimidone derivatives showed that certain substitutions led to significant thymidine phosphorylase inhibition, which is crucial for tumor growth regulation.
    • Key Findings : Compounds exhibited over 50% inhibition at varying concentrations with some showing promising IC50 values.
  • Antioxidant Activity : Related compounds have demonstrated substantial antioxidant properties through DPPH scavenging assays, indicating potential protective effects against oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of the target compound, highlighting differences in substituents, molecular properties, and biological activities:

Compound Name Substituent at Position 7 Molecular Formula Molecular Weight Melting Point (°C) Key Properties/Activities
(E)-N'-methoxy-N-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide (Target) 5-methylfuran-2-yl Not explicitly provided<sup>†</sup> Inferred ~300–320 Not reported Likely enhanced lipophilicity due to furan moiety
N-(4-Methoxyphenyl)-N-pyrimido[4,5-e][1,2,4]triazolo[1,5-c]pyrimidin-7-ylamine (11a) 4-methoxyphenyl C₁₄H₁₁N₇O 293.10 240–242 Moderate thermal stability; no bioactivity reported
N-(4-Methoxyphenyl)-N-(2-methylpyrimido[4,5-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)amine (11b) 4-methoxyphenyl + methyl group C₁₅H₁₃N₇O 307.12 258–260 Higher melting point than 11a; no bioactivity reported
N-[7-(4-fluorostyryl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N'-methoxyiminoformamide 4-fluorostyryl C₁₅H₁₃FN₆O 312.31 Not reported Fluorine enhances electronegativity; potential agrochemical applications
(E)-N-{7-[1-(3-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide 3-fluorophenoxyethyl C₁₇H₁₆FN₇O₂ 377.35 Not reported Ethyl linker improves solubility; industrial-grade synthesis reported

<sup>†</sup> Molecular formula inferred: Likely C₁₅H₁₄N₆O₂ based on structural similarity.

Key Observations:

Fluorinated analogs (e.g., 4-fluorostyryl, 3-fluorophenoxyethyl) exhibit increased electronegativity, which may influence binding affinity in enzyme inhibition or receptor interactions . Methoxy groups (e.g., in 11a/11b) contribute to thermal stability, as seen in their high melting points (>240°C) .

Synthetic Accessibility: Compounds with styryl or phenoxyethyl substituents (e.g., ) are synthesized via coupling reactions, similar to methods used for triazolopyrimidine cores in .

Biological Potential: While bioactivity data for the target compound are unavailable, fluorinated derivatives (e.g., ) are explored in agrochemicals, and triazolopyrimidines with furan groups have shown antimicrobial activity in unrelated studies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (E)-N'-methoxy-N-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide?

  • Methodological Answer : A general approach involves multi-step heterocyclic synthesis. For example, triazolo-pyrimidine cores are often synthesized via cyclization of aminopyrimidine precursors with hydrazine derivatives under reflux conditions. Subsequent functionalization with methoxyamine or substituted furan moieties is achieved using nucleophilic substitution or coupling reactions. Key steps include:

  • Amine displacement : Reacting chloro- or bromo-substituted intermediates with methoxyamine in ethanol at 70–100°C for 24–72 hours .
  • Purification : Column chromatography (e.g., ethyl acetate/light petroleum mixtures) followed by recrystallization from solvents like ethyl acetate/light petroleum .
    • Critical Data : Typical yields range from 55–63% for analogous triazolo-triazine derivatives, with melting points between 114–134°C .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions (e.g., methoxy protons at δ 2.79–3.94 ppm, furan protons at δ 6.67–7.87 ppm) .
  • Mass spectrometry (ESI-MS) : Confirm molecular weight and fragmentation patterns (e.g., m/z 525 [M+^+] for related triazolo-triazines) .
  • HPLC : Assess purity (>95% for intermediates, as seen in analogous syntheses) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data for triazolo-pyrimidine derivatives?

  • Methodological Answer :

  • Dose-response studies : Test activity across a wide concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
  • Target validation : Use CRISPR/Cas9 knockout models to confirm specificity for suspected enzyme targets (e.g., kinases, cytochrome P450 isoforms) .
  • Statistical modeling : Apply Design of Experiments (DoE) to isolate variables affecting potency, such as solvent polarity or substituent electronic effects .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • Molecular docking : Predict binding modes to target proteins (e.g., ATP-binding pockets) using software like AutoDock Vina.
  • ADMET prediction : Use tools like SwissADME to optimize logP (target: 2–3), polar surface area (<140 Ų), and metabolic stability (CYP3A4 liability screening) .
  • QSAR modeling : Corrogate substituent effects (e.g., methylfuran vs. phenyl groups) with experimental IC50_{50} values to refine synthetic priorities .

Q. What experimental designs are recommended for studying the compound’s mechanism of action in enzymatic inhibition?

  • Methodological Answer :

  • Kinetic assays : Perform time-dependent inhibition studies using fluorogenic substrates (e.g., 7-hydroxy-4-trifluoromethylcoumarin) to determine KiK_i and kinactk_{inact}.
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics to confirm enthalpy-driven interactions .
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., human topoisomerase II) to resolve binding-site interactions at ≤2.0 Å resolution .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for triazolo-pyrimidine analogs?

  • Methodological Answer :

  • Reaction monitoring : Use TLC or inline IR spectroscopy to track intermediate formation and adjust reaction times (e.g., 24–72 hours depending on amine nucleophilicity) .
  • Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol for amine displacement efficiency .
  • Catalyst screening : Test bases like K2_2CO3_3 or TEA to improve substitution kinetics .

Comparative Structural Analysis

Q. How does the 5-methylfuran-2-yl substituent influence the compound’s bioactivity compared to phenyl or cyclohexyl analogs?

  • Methodological Answer :

  • SAR studies : Synthesize analogs with varying substituents (e.g., phenyl, cyclohexyl) and compare IC50_{50} values in enzyme inhibition assays.
  • Electron density mapping : Use DFT calculations to assess electron-donating/withdrawing effects of the methylfuran group on π-π stacking interactions .
  • Solubility testing : Measure logD values to correlate hydrophobicity with membrane permeability .

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